5,6-dichloro-N-cyclopentylpyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide is a chemical compound with the molecular formula C11H12Cl2N2O and a molecular weight of 259.13 g/mol . It is a solid compound that is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein binding.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide can be compared with other similar compounds, such as:
- 5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific cyclopentyl and carboxamide groups, which contribute to its distinct properties and applications .
Properties
IUPAC Name |
5,6-dichloro-N-cyclopentylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-9-5-7(6-14-10(9)13)11(16)15-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSSSTFTXAYSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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